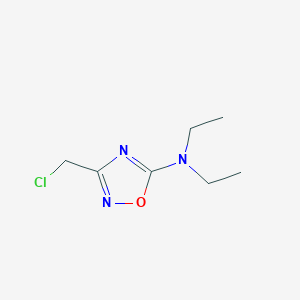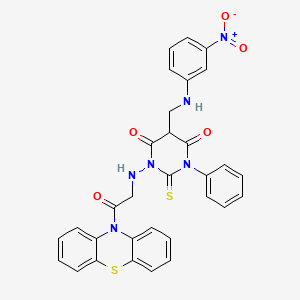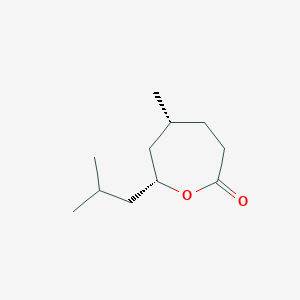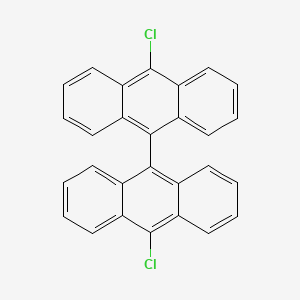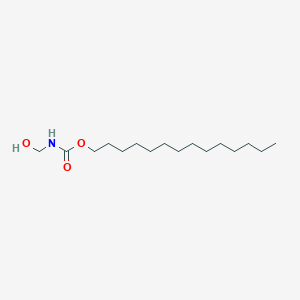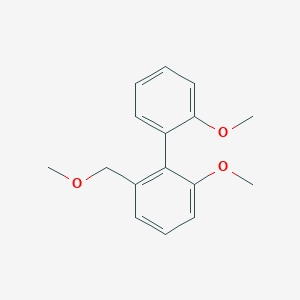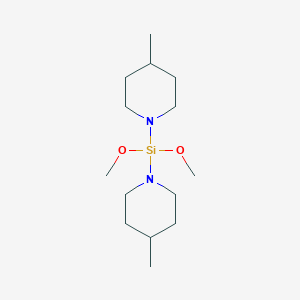![molecular formula C7H4ClN3O3 B14265398 7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione CAS No. 168123-79-3](/img/structure/B14265398.png)
7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the reaction of a pyridine derivative with a suitable pyrazine precursor, followed by chlorination and hydroxylation steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to derivatives with different properties.
Substitution: Halogen substitution reactions can introduce different substituents, altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce various halogenated compounds .
Wissenschaftliche Forschungsanwendungen
7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has been explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has investigated its use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in the case of disease treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to 7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione include other pyrido[2,3-b]pyrazine derivatives and pyrrolopyrazine derivatives. These compounds share structural similarities and often exhibit comparable biological activities .
Uniqueness
What sets this compound apart is its specific substitution pattern, which can confer unique reactivity and biological properties. The presence of the chloro and hydroxy groups can influence its interaction with biological targets and its overall chemical behavior .
Eigenschaften
CAS-Nummer |
168123-79-3 |
|---|---|
Molekularformel |
C7H4ClN3O3 |
Molekulargewicht |
213.58 g/mol |
IUPAC-Name |
7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H4ClN3O3/c8-3-1-4-5(11(14)2-3)10-7(13)6(12)9-4/h1-2,14H,(H,9,12) |
InChI-Schlüssel |
XZERXQLTHIIENF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC(=O)C(=O)N2)N(C=C1Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


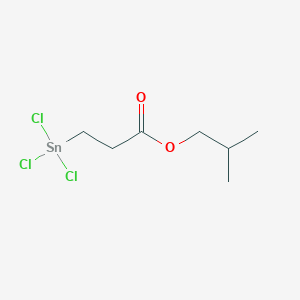

![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
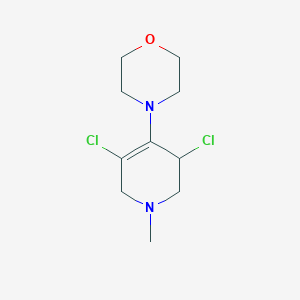
![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)

